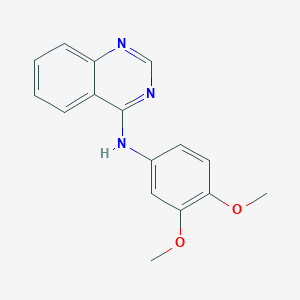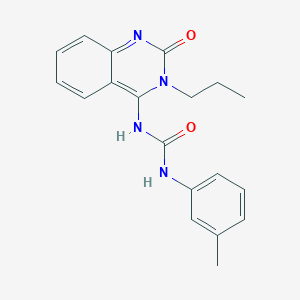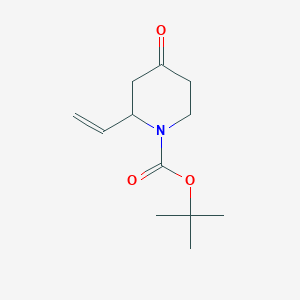
1-Boc-2-vinyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-vinyl-4-piperidinone, also known as tert-butyl 4-oxo-2-vinylpiperidine-1-carboxylate, is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is a piperidinone derivative, characterized by the presence of a vinyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Méthodes De Préparation
1-Boc-2-vinyl-4-piperidinone can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3,4-dihydro-4-oxo-2-vinylpyridine-1(2H)-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, to facilitate the formation of the desired product.
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Boc-2-vinyl-4-piperidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The vinyl group in this compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
These reactions often require specific reagents and conditions to achieve the desired transformations. The major products formed from these reactions include epoxides, diols, alcohols, and free amines.
Applications De Recherche Scientifique
1-Boc-2-vinyl-4-piperidinone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its structural features allow for the design of molecules with specific biological activities.
Medicine: this compound is employed in the synthesis of drug candidates and active pharmaceutical ingredients. Its versatility enables the creation of molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Boc-2-vinyl-4-piperidinone is primarily related to its chemical reactivity and ability to undergo various transformations. The compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the targets, leading to specific biological effects.
For example, the vinyl group in this compound can participate in Michael addition reactions with nucleophiles, forming covalent adducts with target molecules. Additionally, the Boc protecting group can be selectively removed to expose the free amine, which can further interact with biological targets through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
1-Boc-2-vinyl-4-piperidinone can be compared with other similar compounds, such as 1-Benzyl-4-piperidone and N-BOC-4-piperidinone . These compounds share structural similarities but differ in their functional groups and reactivity.
1-Benzyl-4-piperidone: This compound contains a benzyl group instead of a vinyl group, which affects its reactivity and applications. It is commonly used in the synthesis of pharmaceuticals and fine chemicals.
N-BOC-4-piperidinone: This compound lacks the vinyl group present in this compound, making it less reactive in certain transformations.
The uniqueness of this compound lies in its combination of a vinyl group and a Boc protecting group, which provides a versatile platform for diverse chemical transformations and applications.
Propriétés
IUPAC Name |
tert-butyl 2-ethenyl-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOAUCXCMVLSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
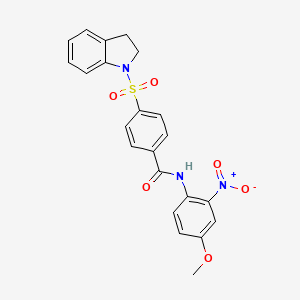
![5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile](/img/structure/B2786238.png)
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
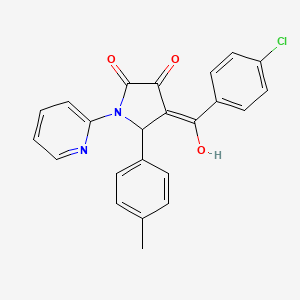
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2786245.png)

![N-(4-methylpyridin-3-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2786248.png)
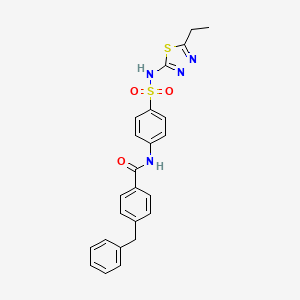
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
![4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE](/img/structure/B2786252.png)
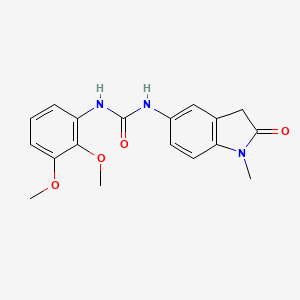
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2786255.png)
